Spermine dihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

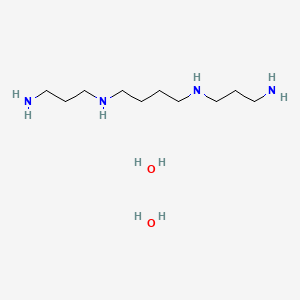

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNRSMVAYLLBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610069 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403982-64-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403982-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Spermine in Seminal Fluid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical and methodological overview of the discovery of spermine in seminal fluid. It details the seminal (pun intended) experiments that led to its initial observation, isolation, and structural elucidation, offering a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

A Historical Chronicle: From Crystalline Observations to Molecular Identity

The scientific journey of spermine began in the 17th century, long before the advent of modern molecular biology. The timeline below outlines the key milestones in its discovery.

| Year | Researcher(s) | Key Contribution[1][2][3] |

| 1678 | Antonie van Leeuwenhoek | First observation of microscopic crystals in human seminal fluid, later identified as spermine phosphate. |

| 1888 | Ladenburg and Abel | Isolation of the free organic base from the phosphate salt and naming it "spermin". |

| 1924 | Otto Rosenheim | Development of reliable methods for the isolation of spermine phosphate from semen and animal tissues. |

| 1926 | Dudley, Rosenheim, and Starling | Elucidation of the correct chemical structure of spermine through chemical degradation and synthesis. |

| 1926 | Wrede and colleagues | Independent confirmation of the chemical structure of spermine. |

Foundational Experimental Protocols

The following sections provide detailed methodologies for the key experiments that marked the discovery and characterization of spermine.

Leeuwenhoek's Initial Observation of Spermine Crystals (1678)

While not a formal protocol in the modern sense, Antonie van Leeuwenhoek's meticulous observations laid the groundwork for the discovery of spermine.

-

Sample: Freshly ejaculated human semen.

-

Instrumentation: A single-lens microscope of his own design.

-

Procedure: A small sample of semen was placed on a glass slide and observed under the microscope. As the sample began to dry, Leeuwenhoek noted the formation of transparent, glistening, three-sided crystals with pointed ends. He meticulously drew and described these formations, which are now known to be crystals of spermine phosphate.

Isolation of the Free Base "Spermin" by Ladenburg and Abel (1888)

Ladenburg and Abel were the first to isolate the organic base from the crystalline phosphate salt observed by Leeuwenhoek.

-

Starting Material: Spermine phosphate crystals obtained from human semen.

-

Procedure:

-

The spermine phosphate crystals were treated with a strong base, such as barium hydroxide or sodium hydroxide. This deprotonated the amine groups of spermine and precipitated the phosphate as a salt.

-

The liberated free base, spermine, was then extracted from the aqueous solution.

-

The solvent was evaporated to yield the isolated "spermin" base.

-

Rosenheim's Methods for the Isolation of Spermine Phosphate (1924)

Otto Rosenheim's work provided the first reliable and scalable methods for isolating spermine phosphate, enabling more detailed chemical analysis. He described several approaches.

-

Starting Material: Human semen.

-

Procedure:

-

Fresh semen was centrifuged to separate the seminal plasma from the spermatozoa and other cellular debris.

-

The sediment was repeatedly washed with a salt solution, followed by water and alcohol, to remove soluble proteins.

-

The washed sediment was then boiled with alcohol, centrifuged while cold, and finally washed with ether.

-

The resulting white powder was extracted with boiling water.

-

The clear, protein-free filtrate was allowed to cool, leading to the crystallization of spermine phosphate. Concentration of the filtrate and the addition of a few drops of alcohol could be used to enhance crystallization.

-

-

Starting Material: Dried residue of human semen.

-

Procedure:

-

The dry residue was finely ground and extracted with warm water containing a few drops of ammonia. This step effectively extracted the spermine phosphate while leaving most proteins behind.

-

The extract was then concentrated, which induced the crystallization of spermine phosphate.

-

-

Starting Material: Bull's testicle.

-

Procedure:

-

340g of bull's testicle was suspended in 700 cc of 96% alcohol in a stoppered bottle.

-

After three weeks, microscopic crystals of spermine phosphate could be observed in the deposit.

-

After three months, macroscopic crystals up to 3-4 mm in length had formed.

-

The crystals were collected, boiled with alcohol, and the residue was extracted with water to yield purified spermine phosphate crystals.

-

Structure Elucidation and Synthesis by Dudley, Rosenheim, and Starling (1926)

This pivotal work definitively established the chemical structure of spermine. Their approach involved a combination of chemical degradation, elemental analysis, and ultimately, chemical synthesis to confirm their proposed structure.

-

Degradation Studies: They subjected spermine to a series of chemical reactions to break it down into smaller, identifiable fragments. This provided crucial clues about the arrangement of its carbon and nitrogen atoms.

-

Elemental Analysis: Precise measurements of the elemental composition of spermine and its derivatives allowed them to determine its empirical formula.

-

Chemical Synthesis: The culmination of their work was the laboratory synthesis of a molecule with the proposed structure of spermine. They then demonstrated that the physical and chemical properties of their synthetic spermine were identical to those of the naturally occurring substance isolated from seminal fluid.

Quantitative Data from Early Studies

The early investigations into spermine also provided some of the first quantitative data on its presence in seminal fluid.

| Source | Method | Yield of Spermine Phosphate |

| Dry residue of human semen | Extraction with warm ammoniated water and crystallization | 5.2% |

| 4-5 cc of human semen | Centrifugation, washing, and extraction | 6 mg (approximately 0.13-0.14%) |

| 25 cc of human semen | Centrifugation, washing, and extraction | 32 mg (approximately 0.13%) |

| 340g of bull's testicle | Alcohol suspension and crystallization | 6 mg (approximately 0.002%) |

Early Understanding of Biological Function and the Anachronism of "Signaling Pathways"

In the early 20th century, the concept of cellular signaling pathways as we understand them today did not exist. Research focused on the chemical composition and physiological effects of substances. Early hypotheses about spermine's function were based on its distribution and chemical nature.

-

Association with Cell Growth: The widespread presence of spermine in various animal tissues, not just semen, led researchers to believe it played a fundamental role in cellular processes. Its association with rapidly growing tissues suggested a connection to cell proliferation.

-

Basic Nature: As an organic base, it was thought that spermine might play a role in maintaining pH balance within the cell or in neutralizing acidic byproducts of metabolism.

The modern understanding of spermine's function is far more nuanced and includes its role in stabilizing nucleic acid structures, regulating gene expression, and modulating ion channel activity. These functions are integral to various signaling pathways, a concept that emerged much later in the history of biology.

Visualizing the Historical Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.

Caption: Workflow of Leeuwenhoek's 1678 observation of spermine crystals.

Caption: Workflow for the isolation of the free base 'spermin' in 1888.

Caption: Rosenheim's 1924 protocol for isolating spermine phosphate from semen.

References

An In-depth Technical Guide to the Biochemical Properties of Spermine Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine, a ubiquitous polyamine, is crucial for a multitude of cellular processes, including cell growth, proliferation, and differentiation.[1] In its hydrated form, spermine dihydrate, it serves as a valuable tool in biochemical and molecular biology research. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, its interactions with key biological macromolecules, and its role in cellular signaling. Detailed experimental protocols and visual representations of relevant pathways are included to facilitate practical application in a research and development setting.

Physicochemical Properties

This compound is the hydrated solid form of spermine, containing two water molecules per molecule of spermine.[2] It is a white to slightly off-white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₁₀H₂₆N₄·2H₂O | [1] |

| Molecular Weight | 238.37 g/mol | [1] |

| CAS Number | 403982-64-9 | [1] |

| Melting Point | 63 - 65 °C | [1][2] |

| Boiling Point | 150 °C at 5 mmHg | [3] |

| Solubility | Readily soluble in water. Soluble in chloroform and lower alcohols. Insoluble in ether, benzene, and petroleum ether. | [4][5] |

| pH | 12.0 - 13.5 (1 M in H₂O at 25 °C) | |

| Appearance | White to slightly off-white crystalline powder | [1] |

| Storage | 0 - 8 °C, protected from light in sealed containers | [1][4] |

Biochemical Interactions and Cellular Roles

At physiological pH, spermine is a polycation, allowing it to interact with negatively charged macromolecules such as nucleic acids and proteins.[6][7] This interaction is fundamental to its diverse cellular functions.

Interaction with Nucleic Acids

Spermine's polycationic nature facilitates its association with the negatively charged phosphate backbone of DNA and RNA.[6][8] This interaction has several significant consequences:

-

Stabilization of Helical Structures: Spermine is thought to stabilize the helical structure of nucleic acids, particularly in viruses.[6]

-

DNA Condensation: Spermine can induce DNA condensation and stabilize compact forms of DNA.[8] It has been shown to condense DNA, but not RNA duplexes.[9]

-

Modulation of DNA Conformation: Polyamines can facilitate the B-DNA to A-DNA transition under conditions of low water activity.[8]

-

Gene Regulation: Through its binding to DNA, spermine can influence gene transcription and translation.[10]

Modulation of Enzyme Activity

Spermine has been shown to modulate the activity of various enzymes. This can occur through direct interaction with the enzyme or indirectly by affecting the conformation of a nucleic acid substrate.

-

T4-DNA Ligase: Physiological concentrations of spermine (0.5 to 1.0 mM) have been shown to greatly stimulate the activity of T4-DNA ligase in forming higher molecular weight polymers from linearized plasmids.[11]

-

Peroxidase Activity of G-quadruplex DNAzymes: Spermine can enhance the peroxidase activities of multimeric antiparallel G-quadruplex DNAzymes by inducing a structural change.[12]

-

Digestive Enzymes: Oral administration of spermine has been shown to increase maltase- and sucrase-specific activities while decreasing lactase-specific activities in the jejunum and ileum of neonatal rats.[13]

-

Spermine Synthase: This enzyme plays a key role in maintaining normal spermine levels and the spermine:spermidine ratio, which is crucial for processes like ion channel regulation and gene expression.[14]

Role in Cellular Processes

Spermine is essential for a wide range of cellular functions:

-

Cell Growth and Proliferation: It is a vital growth factor for all eukaryotic cells and some bacteria.[6][15] Polyamines are absolutely necessary for the growth of cells and tissues.[15]

-

Cell Cycle Progression: Polyamine biosynthesis occurs cyclically during the cell cycle, with peaks in activity at the G1/S transition and in the late S and G2 phases.[15]

-

Antioxidant Properties: Spermine functions as an intracellular free radical scavenger, protecting DNA from oxidative damage.[6] It can also enhance antioxidant enzyme activities.[13]

-

Apoptosis: Depletion of cellular spermidine and spermine can lead to mitochondria-mediated apoptosis.[16]

-

Neurotransmission: In neuroscience, spermine helps stabilize cellular membranes and influences neurotransmitter activity.[1]

Signaling Pathways Involving Spermine

Spermine acts as a signaling molecule in various biological contexts, from plant defense to mammalian immune responses.

Plant Defense Signaling

In plants such as Arabidopsis thaliana and Nicotiana tabacum, spermine is involved in the defense reaction against avirulent viral pathogens.[17][18] Upon infection, spermine accumulates and is oxidized by polyamine oxidase (PAO), generating hydrogen peroxide (H₂O₂) and triggering a Ca²⁺ influx. This cascade activates downstream defense-related genes.[17][18]

Caption: Spermine-mediated defense signaling pathway in plants.

Mammalian Cytokine Signaling

Recent research has identified spermine as a metabolic brake for Janus kinase (JAK) signaling in mammalian cells.[19] It can directly bind to JAK1, impairing its interaction with cytokine receptors and thereby suppressing JAK1 phosphorylation triggered by various cytokines like interferons and interleukins.[19] This reveals spermine as a potential immunosuppressive molecule.[19]

Caption: Spermine as a metabolic brake in JAK signaling.

Experimental Protocols

The following are generalized protocols for key experiments involving this compound, based on methodologies described in the cited literature.

Protocol: DNA Precipitation using Spermine

This protocol is adapted from the common use of spermine in molecular biology for precipitating DNA from low-salt buffers.

Materials:

-

This compound

-

Nuclease-free water

-

DNA sample in a low-salt buffer (e.g., TE buffer)

-

Microcentrifuge

-

70% Ethanol, ice-cold

Procedure:

-

Prepare a 10 mM stock solution of this compound in nuclease-free water and filter-sterilize.

-

To your DNA sample, add the spermine stock solution to a final concentration of 0.5-1.0 mM.

-

Mix gently by inverting the tube several times.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4 °C to pellet the DNA.

-

Carefully decant the supernatant.

-

Wash the pellet with ice-cold 70% ethanol to remove residual spermine and salts.

-

Centrifuge again for 5 minutes.

-

Decant the ethanol and air-dry the pellet.

-

Resuspend the DNA in the desired buffer.

Protocol: Analysis of Cellular Polyamine Content

This protocol outlines a general method for extracting and analyzing intracellular polyamine levels, including spermine.[16]

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

10% Trichloroacetic acid (TCA), ice-cold

-

0.1 N NaOH

-

Bradford assay reagent

-

Ion-exchange chromatography system or HPLC with fluorescence detection

Procedure:

-

Harvest cultured cells and wash twice with ice-cold PBS.

-

Precipitate the cell pellet with a small volume of cold 10% TCA.

-

Centrifuge to separate the acid-soluble (containing polyamines) and acid-insoluble (protein) fractions.

-

Collect the TCA supernatant for polyamine analysis.

-

Dissolve the TCA precipitate in 0.1 N NaOH for protein quantification using the Bradford assay.

-

Analyze the polyamine content in the supernatant using an appropriate chromatography system (e.g., HPLC with pre-column derivatization with o-phthalaldehyde).[20]

-

Normalize the polyamine levels to the total protein content of the sample.

General Experimental Workflow

The following diagram illustrates a general workflow for investigating the biochemical effects of this compound.

Caption: General workflow for studying spermine's effects.

Conclusion

This compound is a fundamentally important polyamine with a well-established role in cellular metabolism, gene regulation, and signaling. Its unique physicochemical properties, particularly its polycationic nature at physiological pH, dictate its interactions with key cellular components and its diverse biological functions. The information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the multifaceted roles of spermine and its potential therapeutic applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. slitech-amines.com [slitech-amines.com]

- 3. This compound | 403982-64-9 [m.chemicalbook.com]

- 4. High Quality this compound CAS No.: 403982-64-9 Anti-aging. Manufacturer and Supplier | Myland [mylandsupplement.com]

- 5. chembk.com [chembk.com]

- 6. Spermine - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Polyamine–nucleic acid interactions and the effects on structure in oriented DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spermine Condenses DNA, but Not RNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spermidine and spermine stimulate the activity of T4-DNA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermine Enhances the Peroxidase Activities of Multimeric Antiparallel G-quadruplex DNAzymes | MDPI [mdpi.com]

- 13. Effects of spermine supplementation on the morphology, digestive enzyme activities, and antioxidant capacity of intestine in weaning rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

- 16. Depletion of the Polyamines Spermidine and Spermine by Overexpression of Spermidine/spermine N1-Acetyltransferase1 (SAT1) Leads to Mitochondria-Mediated Apoptosis in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spermine signaling in defense reaction against avirulent viral pathogen in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cellular spermine targets JAK signaling to restrain cytokine-mediated autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spermine Biosynthesis Pathway from Ornithine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spermine biosynthesis pathway, beginning with the amino acid ornithine. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the enzymatic steps, regulatory mechanisms, and experimental methodologies associated with this critical metabolic route. The guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key assays, and visual representations of the involved pathways to facilitate a deeper understanding of the molecular processes.

Introduction to the Spermine Biosynthesis Pathway

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for a multitude of cellular processes, such as cell growth, proliferation, differentiation, and apoptosis.[1][2][3] Their intracellular concentrations are tightly regulated through a balance of biosynthesis, catabolism, and transport. The primary pathway for de novo polyamine synthesis in mammals begins with the decarboxylation of ornithine, a non-proteinogenic amino acid derived from the urea cycle. This guide focuses on the sequential enzymatic reactions that convert ornithine into spermine, highlighting the key enzymes, intermediates, and regulatory control points. Dysregulation of this pathway is implicated in various pathological conditions, including cancer, making its components attractive targets for therapeutic intervention.

The Core Biosynthetic Pathway from Ornithine to Spermine

The conversion of ornithine to spermine is a four-step enzymatic cascade involving two distinct decarboxylation events and two successive aminopropyl transfer reactions.

Step 1: Ornithine to Putrescine

The initial and rate-limiting step in polyamine biosynthesis is the decarboxylation of ornithine to produce the diamine putrescine.[4] This irreversible reaction is catalyzed by the enzyme Ornithine Decarboxylase (ODC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2][4]

Step 2: S-adenosylmethionine Decarboxylation

Concurrently, the aminopropyl group donor for the subsequent steps is generated from S-adenosylmethionine (SAM). S-adenosylmethionine decarboxylase (AdoMetDC or SAMDC) , a pyruvoyl-dependent enzyme, catalyzes the decarboxylation of SAM to form S-adenosyl-5'-[3-(methylthio)propylamine] (decarboxylated SAM or dcSAM).[5][6]

Step 3: Putrescine to Spermidine

The first aminopropyl transfer reaction involves the transfer of an aminopropyl group from dcSAM to putrescine, yielding the triamine spermidine. This reaction is catalyzed by Spermidine Synthase (SpdS) .[7][8]

Step 4: Spermidine to Spermine

The final step in the pathway is the transfer of a second aminopropyl group from dcSAM to spermidine, resulting in the formation of the tetraamine spermine. This is catalyzed by Spermine Synthase (SpmS) .[9][10][11]

Quantitative Data: Enzyme Kinetics

The efficiency and regulation of the spermine biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. A summary of the available kinetic parameters for these enzymes from various sources is presented below.

| Enzyme | Substrate(s) | Organism/Tissue | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | Reference(s) |

| Ornithine Decarboxylase (ODC) | Ornithine | Physarum polycephalum | 0.13 and 33 | - | - | [12] |

| Ornithine | Transformed Macrophages | - | - | 20.54 (unphosphorylated), 30.61 (phosphorylated) | [13] | |

| Spermidine Synthase (SpdS) | Putrescine | Human | 20 | 1.9 | - | [7] |

| Decarboxylated SAM | Human | 0.9 | 1.9 | - | [7] | |

| Putrescine | Thermotoga maritima | 19 | 0.77 (37°C), 22.7 (80°C) | - | [7] | |

| Decarboxylated SAM | Thermotoga maritima | 0.75 | 0.77 (37°C), 22.7 (80°C) | - | [7] | |

| Spermine Synthase (SpmS) | Spermidine | Bovine Brain | 60 | - | - | [9][10] |

| Decarboxylated SAM | Bovine Brain | 0.1 | - | - | [9][10] |

Experimental Protocols

Accurate measurement of enzyme activities and metabolite concentrations is crucial for studying the spermine biosynthesis pathway. This section provides detailed methodologies for key experiments.

Ornithine Decarboxylase (ODC) Activity Assay (¹⁴CO₂ Release Method)

This is a widely used method for determining ODC activity by measuring the release of radiolabeled CO₂ from [¹⁴C]-ornithine.[1][2][4]

Materials:

-

[1-¹⁴C]-L-ornithine

-

Enzyme extract (e.g., tissue homogenate supernatant)

-

Assay buffer: e.g., sodium/potassium phosphate buffer with EDTA and pyridoxal phosphate (PLP)

-

Reaction termination solution: e.g., sulfuric acid or citric acid

-

CO₂ trapping agent: e.g., hyamine hydroxide or sodium hydroxide impregnated filter paper

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a sealed vial containing the assay buffer and the enzyme extract.

-

Place a filter paper impregnated with the CO₂ trapping agent in a center well suspended above the reaction mixture.

-

Initiate the reaction by adding [1-¹⁴C]-L-ornithine to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by injecting the termination solution into the reaction mixture. This lowers the pH and facilitates the release of all dissolved ¹⁴CO₂.

-

Continue incubation for a further period (e.g., 60 minutes) to ensure complete trapping of the released ¹⁴CO₂.

-

Transfer the filter paper to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate the specific ODC activity, typically expressed as nmol of CO₂ released per minute per mg of protein.

Note: It is crucial to run appropriate controls, including a blank without enzyme and a boiled enzyme control, to account for non-enzymatic decarboxylation.[14]

S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay

Similar to the ODC assay, AdoMetDC activity can be measured by the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.[15][16]

Materials:

-

S-adenosyl-L-[carboxyl-¹⁴C]methionine

-

Enzyme extract

-

Assay buffer

-

Reaction termination solution

-

CO₂ trapping agent

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure: The procedure is analogous to the ODC activity assay described above, with the substitution of [1-¹⁴C]-L-ornithine with S-adenosyl-L-[carboxyl-¹⁴C]methionine.

Spermidine Synthase (SpdS) and Spermine Synthase (SpmS) Activity Assay

The activities of these aminopropyltransferases are typically measured by quantifying the formation of the radiolabeled product, spermidine or spermine, using a radiolabeled aminopropyl donor (dcSAM).[7][17][18]

Materials:

-

[³⁵S]Decarboxylated S-adenosylmethionine ([³⁵S]dcSAM) or [³H]dcSAM

-

Unlabeled putrescine (for SpdS assay) or spermidine (for SpmS assay)

-

Enzyme extract

-

Assay buffer: e.g., sodium phosphate buffer (pH 7.5)

-

Reaction termination solution: e.g., acid

-

Phosphocellulose paper or columns for separation

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Set up the reaction mixture containing the assay buffer, enzyme extract, and the appropriate amine substrate (putrescine or spermidine).

-

Initiate the reaction by adding radiolabeled dcSAM.

-

Incubate at 37°C for a defined period, ensuring linearity of product formation.

-

Stop the reaction by adding the termination solution.

-

Separate the radiolabeled product (spermidine or spermine) from the unreacted radiolabeled substrate (dcSAM). This is often achieved using phosphocellulose paper or columns, which bind the positively charged polyamines while the unreacted substrate is washed away.

-

Quantify the radioactivity of the bound product using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled product formed over time.

A fluorescence-based assay has also been developed for measuring the activity of spermidine and spermine synthases.[19]

Quantification of Intracellular Polyamines by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Cell or tissue samples

-

Deproteinization agent: e.g., perchloric acid (PCA)

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phases (e.g., acetonitrile and an aqueous buffer)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation: Homogenize cell or tissue samples in a cold deproteinization agent (e.g., 0.2 M PCA). Centrifuge to pellet the precipitated proteins.

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase C18 column.

-

Separate the derivatized polyamines using a gradient elution with a mobile phase system (e.g., a gradient of acetonitrile in an aqueous buffer).

-

-

Quantification:

-

Generate a standard curve by running known concentrations of derivatized polyamine standards.

-

Quantify the polyamines in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the protein content of the original sample.

-

Regulation of the Spermine Biosynthesis Pathway

The biosynthesis of spermine is tightly regulated at multiple levels, with the initial enzyme, ODC, being a primary control point. Several signaling pathways converge to modulate ODC expression and activity.

Regulation by mTOR Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrient availability and growth factors. The mTORC1 complex, in particular, plays a crucial role in regulating polyamine synthesis.

-

Transcriptional and Translational Control: mTORC1 can promote the translation of ODC mRNA.[23]

-

mRNA Stability: mTORC1 has been shown to stabilize ODC mRNA, leading to increased protein expression. This effect can be mediated by RNA-binding proteins such as HuR.[24]

Regulation by MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are key pathways that transduce extracellular signals to intracellular responses, including cell proliferation and differentiation.[12][25] The ERK1/2 pathway, a classical MAPK cascade, is involved in the induction of ODC.

-

Upstream Activation: Growth factors and mitogens activate receptor tyrosine kinases, leading to the activation of the Ras-Raf-MEK-ERK cascade.

-

ODC Induction: Activated ERK can phosphorylate downstream transcription factors that promote the transcription of the ODC gene.

Crosstalk between mTOR and MAPK Pathways

The mTOR and MAPK signaling pathways are not independent but engage in significant crosstalk. This interplay can have a combined effect on the regulation of spermine biosynthesis. For instance, components of the MAPK pathway can be upstream regulators of mTORC1, and both pathways can be activated by similar growth factor signals, leading to a coordinated upregulation of polyamine synthesis to support cell growth and proliferation.

Conclusion

The biosynthesis of spermine from ornithine is a fundamental metabolic pathway with profound implications for cellular function and disease. A thorough understanding of the enzymes, their kinetics, the regulatory signaling networks, and the experimental methods to study this pathway is essential for researchers and drug development professionals. This guide has provided a detailed overview of these core aspects, offering a foundation for further investigation and the development of novel therapeutic strategies targeting polyamine metabolism. The intricate regulation of this pathway, particularly through the mTOR and MAPK signaling cascades, underscores its central role in cellular growth control and its potential as a target in hyperproliferative disorders.

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. "A new protocol for assaying ornithine decarboxylase activity in whole " by Michael J. Corcoran [huskiecommons.lib.niu.edu]

- 5. Adenosylmethionine decarboxylase - Wikipedia [en.wikipedia.org]

- 6. S-Adenosylmethionine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spermine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 13. Apparent ornithine decarboxylase activity, measured by 14CO2 trapping, after frozen storage of rat tissue and rat tissue supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay of Mammalian S-Adenosylmethionine Decarboxylase Activity-丁香实验 [biomart.cn]

- 16. Enhancing Human Spermine Synthase Activity by Engineered Mutations | PLOS Computational Biology [journals.plos.org]

- 17. Assay of spermidine and spermine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A fluorescence-based assay for measuring polyamine biosynthesis aminopropyl transferase–mediated catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatization and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarworks.uni.edu [scholarworks.uni.edu]

- 23. Ornithine decarboxylase mRNA is stabilized in an mTORC1-dependent manner in Ras-transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MAPK signaling pathway | Abcam [abcam.com]

The In Vivo Function of Spermine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical regulator of fundamental cellular processes. Its involvement extends from gene regulation and protein synthesis to cell proliferation and death.[1][2] Dysregulation of spermine metabolism is increasingly implicated in a variety of pathological states, most notably in cancer, making it a molecule of significant interest in both basic research and therapeutic development.[1][2] This technical guide provides an in-depth exploration of the in vivo function of spermine in cellular metabolism, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support advanced research and drug discovery efforts.

Core Functions of Spermine in Cellular Metabolism

Spermine's roles in cellular metabolism are multifaceted, influencing a wide array of metabolic pathways and processes.

Cell Growth and Proliferation

Elevated levels of polyamines, including spermine, are a hallmark of rapidly proliferating cells, particularly cancer cells.[2] Spermine is essential for cell cycle progression and its depletion often leads to cell cycle arrest. The spermidine/spermine ratio is often considered a proliferative index.[3]

Protein Synthesis and the Hypusination of eIF5A

Spermidine, the precursor to spermine, is the sole substrate for the hypusination of eukaryotic translation initiation factor 5A (eIF5A). This unique post-translational modification is essential for the function of eIF5A in promoting the translation of a specific subset of mRNAs, many of which are involved in cell proliferation and metabolism.[4] While not the direct substrate, spermine levels are intricately linked to the availability of spermidine for this crucial process.

Mitochondrial Function and Bioenergetics

Spermine plays a complex role in mitochondrial function. It can modulate mitochondrial membrane potential and the transport of ions, including Ca2+.[5][6] Furthermore, spermine can influence mitochondrial respiration and the production of reactive oxygen species (ROS).[5][7] Studies have shown that spermidine, which is interconvertible with spermine, can enhance mitochondrial bioenergetics.[5]

Regulation of Key Metabolic Signaling Pathways

Spermine metabolism is interconnected with major nutrient-sensing and metabolic regulatory pathways, including mTOR, AMPK, and SIRT1. These interactions allow spermine to influence cellular responses to nutrient availability and stress.

Quantitative Data on Spermine's Metabolic Effects

The following tables summarize key quantitative data from the literature, providing a comparative overview of spermine's impact on various metabolic parameters.

| Parameter | Cell/Tissue Type | Condition | Fold Change/Value | Reference(s) |

| Spermine Levels | Human Prostate Cancer Tissue | Tumor vs. Normal | Significantly lower | [8] |

| Head and Neck Squamous Cell Carcinoma | Tumor vs. Normal | Significantly higher | [8] | |

| Enzyme Kinetics of Spermine Oxidase (SMO) | Recombinant Human SMO | Spermine as substrate | kcat = 6.6 s⁻¹ | [9] |

| Recombinant Human SMO | Spermine as substrate | Km = 0.6 µM | [9] | |

| Effect of Spermidine Supplementation on Plasma Polyamines | Healthy Adult Humans | 15 mg/day spermidine | Significant increase in plasma spermine | [10] |

| Effect of Spermine Synthase (SMS) Knockdown on Cell Proliferation | Head and Neck Squamous Cell Carcinoma Cells | SMS Knockdown | Marked impairment of proliferation | [8] |

| Effect of Spermine on Mitochondrial Membrane Potential | Isolated Rat Liver Mitochondria | 25 µM Spermine | Inhibition of membrane potential decrease | [6] |

Table 1: Quantitative Effects of Spermine on Cellular and Biochemical Parameters. This table highlights the differential expression of spermine in cancerous versus normal tissues, the kinetic properties of a key catabolic enzyme, the metabolic conversion of supplemented spermidine to spermine, the impact of spermine synthesis on cancer cell growth, and its effect on mitochondrial function.

| Metabolite | Cell/Tissue Type | Condition | Fold Change/Value | Reference(s) |

| Putrescine | Human Neuroblastoma Cells | Glycolysis inhibition (2-DG) | Significant decrease | [11] |

| Spermidine | Human Neuroblastoma Cells | Glycolysis inhibition (2-DG) | Decrease | [11] |

| Acetyl-CoA | Mouse White Adipose Tissue | SSAT Overexpression | Depletion | [12] |

| Malonyl-CoA | Mouse White Adipose Tissue | SSAT Overexpression | Decrease | [12] |

| Citrate | Diabetic Mouse Heart | Spermine Treatment | Regulation of levels | [13] |

| Succinate | Diabetic Mouse Heart | Spermine Treatment | Regulation of levels | [13] |

Table 2: Influence of Spermine Metabolism on Other Intracellular Metabolites. This table illustrates the broader metabolic impact of altered spermine metabolism, showing how it can affect metabolites in glycolysis, fatty acid synthesis, and the TCA cycle.

| Cell Line | Compound | IC50 (µM) | Reference(s) | |---|---|---|---|---| | Adenocarcinoma Cells | Bis-naphthalimido derivative of spermidine | 0.15 |[14] | | Large Cell Undifferentiated Lung Carcinoma (NCI H157) | N¹, N¹¹-diethylnorspermine (DENSpm) in combination with chemotherapy | Increased sensitivity |[15] | | Human Small Cell Lung Carcinoma (NCI H82) | N¹, N¹¹-diethylnorspermine (DENSpm) in combination with chemotherapy | Increased sensitivity |[15] |

Table 3: Effects of Spermine and its Analogs on Cancer Cell Viability. This table provides examples of the cytotoxic effects of spermine analogs on different cancer cell lines, highlighting their potential as therapeutic agents.

Key Signaling Pathways Involving Spermine

The metabolic functions of spermine are intricately regulated by and, in turn, influence key cellular signaling pathways.

Spermine Biosynthesis and Catabolism

The metabolic pathway of spermine involves its synthesis from spermidine and its subsequent catabolism back to spermidine or putrescine. This cycle is tightly regulated to maintain cellular polyamine homeostasis.

References

- 1. Enzymatic Spermine Metabolites Induce Apoptosis Associated with Increase of p53, caspase-3 and miR-34a in Both Neuroblastoma Cells, SJNKP and the N-Myc-Amplified Form IMR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EFFECT OF SPERMININE AND ITS COMBINATION WITH SPERMINOXIDASE INHIBITORS ON THE PROFILE OF POLYAMINE AND SURVIVAL OF HUMAN PROSTATE CANCER CELLS – Oncology [oncology.kiev.ua]

- 4. bioconductor.org [bioconductor.org]

- 5. Spermidine Enhances Mitochondrial Bioenergetics in Young and Aged Human-Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of spermine on mitochondrial glutathione release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of spermine synthase on the sensitivity of cells to anti-tumour agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spermine accumulation via spermine synthase promotes tumor cell proliferation in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regulation and function of the mammalian tricarboxylic acid cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyamine Metabolism Is Sensitive to Glycolysis Inhibition in Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proteomic and metabolomic analyses reveal the novel targets of spermine for alleviating diabetic cardiomyopathy in type II diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Spermidine as a promising anticancer agent: Recent advances and newer insights on its molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architects: An In-depth Technical Guide to the Interaction of Spermine with DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, is a critical modulator of DNA structure and function within the cellular environment. As a tetravalent cation at physiological pH, its interaction with the negatively charged DNA backbone is fundamental to processes such as DNA packaging, gene regulation, and protection against cellular stressors. This technical guide provides a comprehensive overview of the molecular mechanisms governing the intricate dance between spermine and DNA, offering detailed experimental protocols, quantitative data, and visual representations of these interactions to aid researchers and professionals in the fields of molecular biology, biochemistry, and drug development.

Core Molecular Mechanisms of Spermine-DNA Interaction

The association of spermine with DNA is a dynamic and multifaceted process, primarily driven by potent electrostatic forces. However, the interaction extends beyond simple charge neutralization, involving specific binding modes that induce significant conformational changes in the DNA double helix.

Binding Modes and Sequence Specificity

Spermine interacts with DNA through several distinct modes:

-

Groove Binding: Spermine can bind to both the major and minor grooves of the DNA helix. Molecular dynamics simulations and experimental data suggest that in the major groove, spermine can form hydrogen bonds with the base pairs, particularly in alternating purine-pyrimidine sequences.[1][2][3] Minor groove binding is also observed, where the flexible spermine molecule can adapt to the contour of the groove.

-

Phosphate Backbone Interaction: The primary interaction is the electrostatic attraction between the positively charged amino groups of spermine and the negatively charged phosphate groups of the DNA backbone. This interaction is crucial for neutralizing the negative charge of DNA, a prerequisite for DNA condensation.

-

Sequence Preference: While often considered a non-specific DNA binding agent, spermine exhibits a preference for certain DNA sequences. It shows a higher affinity for AT-rich regions and alternating purine-pyrimidine sequences, such as poly(dG-dC).[4][5][6] This sequence preference is thought to be a key factor in its role in modulating specific gene expression.

Spermine-Induced Structural Changes in DNA

The binding of spermine can induce profound structural alterations in the DNA molecule:

-

DNA Bending and Stiffening: Depending on the DNA sequence and the spermine concentration, spermine binding can either induce bending or increase the stiffness of the DNA helix. The bending of A-T rich regions is considered essential for the condensation of DNA into toroidal particles.[2][6][7][8]

-

DNA Condensation: Spermine is a potent DNA condensing agent, capable of collapsing DNA into compact, ordered structures such as toroids and rods.[9][10][11] This condensation is a critical process for the packaging of DNA within the confined space of the cell nucleus and in viral capsids.

-

B- to Z-DNA Transition: Spermine can facilitate the conformational transition of DNA from the canonical right-handed B-form to the left-handed Z-form, particularly in sequences with alternating purine-pyrimidine residues like (dG-dC)n.[1][12][13] This transition is implicated in the regulation of gene expression.

Quantitative Analysis of Spermine-DNA Interactions

The interaction between spermine and DNA has been quantified using various biophysical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Thermodynamic Parameters of Spermine-DNA Interaction

| DNA Type | Method | Temperature (K) | Binding Affinity (K_i, M⁻¹) | ΔH (kcal/mol) | TΔS (kcal/mol) | Reference(s) |

| Calf Thymus DNA | Calorimetry | 293.15 | 6.20 x 10⁵ | Small, unfavorable | Favorable | |

| Poly(dA):Poly(dT) | ITC | 298.15 | - | - | - | [5] |

| Poly(dG):Poly(dC) | ITC | 298.15 | - | - | - | [5] |

Data presented as reported in the cited literature. Variations in experimental conditions such as buffer and salt concentrations can influence these values.

Table 2: Influence of Environmental Factors on Spermine-DNA Binding

| Factor | Observation | Reference(s) |

| Salt Concentration | Increasing monovalent salt concentration generally weakens the binding affinity due to screening of electrostatic interactions. | [14][15][16] |

| DNA Sequence | Higher affinity for AT-rich and alternating purine-pyrimidine sequences compared to GC-rich sequences. | [4][5] |

Table 3: Structural Parameters of DNA upon Spermine Interaction

| Parameter | Method | Observation | Reference(s) |

| Interhelical Spacing | X-ray Diffraction | Decreases with increasing spermine concentration, indicating condensation. Spacing is also influenced by salt concentration. | [14] |

| Groove Width | Molecular Dynamics | Spermine binding can alter the width of both the major and minor grooves. The specifics are sequence-dependent. | [17][18][19] |

| DNA Bending | Molecular Mechanics | Significant bending observed in alternating purine-pyrimidine sequences upon spermine binding in the major groove. | [2][8] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of spermine-DNA interactions. Below are protocols for key experimental techniques.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of spermine-DNA binding, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n).

Materials:

-

Isothermal Titration Calorimeter

-

Purified DNA solution (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM NaCl, pH 7.0)

-

Spermine tetrahydrochloride solution prepared in the identical buffer

-

Degassed buffer for cleaning and baseline measurements

Procedure:

-

Sample Preparation:

-

Prepare a DNA solution at a concentration of approximately 20-50 µM in the sample cell.

-

Prepare a spermine solution at a concentration 10-20 times higher than the DNA concentration in the injection syringe.

-

Ensure both solutions are in the same degassed buffer to minimize heats of dilution. Dialysis of both components against the buffer is recommended.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and syringe with the experimental buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 300-500 rpm).

-

Allow the instrument to equilibrate to a stable baseline.

-

-

Titration:

-

Perform a series of injections (e.g., 20-30 injections of 10 µL each) of the spermine solution into the DNA solution.

-

The time between injections should be sufficient for the signal to return to baseline (e.g., 180 seconds).

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Correct for the heat of dilution by performing a control titration of spermine into the buffer.

-

Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine K_a, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(K_a) = ΔH - TΔS.

-

Atomic Force Microscopy (AFM)

Objective: To visualize the conformational changes and condensation of DNA molecules induced by spermine.

Materials:

-

Atomic Force Microscope

-

Freshly cleaved mica substrate

-

Plasmid DNA or long linear DNA (e.g., lambda DNA) solution (e.g., 0.5 µg/mL in a low salt buffer)

-

Spermine solutions at various concentrations

-

Deposition buffer (e.g., 10 mM Tris-HCl, pH 7.5, containing various concentrations of MgCl₂)

-

Ultrapure water for rinsing

Procedure:

-

Sample Preparation:

-

Mix the DNA solution with the desired concentration of spermine solution.

-

Incubate the mixture at room temperature for a defined period (e.g., 10-30 minutes) to allow for complex formation.

-

-

Deposition:

-

Deposit a small volume (e.g., 10 µL) of the DNA-spermine solution onto a freshly cleaved mica surface.

-

Allow the sample to adsorb for a few minutes.

-

-

Rinsing and Drying:

-

Gently rinse the mica surface with ultrapure water to remove unbound molecules and salts.

-

Dry the sample under a gentle stream of nitrogen gas.

-

-

Imaging:

-

Mount the sample in the AFM.

-

Image the surface in tapping mode in air using an appropriate cantilever.

-

Optimize imaging parameters (scan size, scan rate, setpoint) to obtain high-resolution images of the DNA-spermine complexes.

-

-

Image Analysis:

-

Analyze the images to determine the morphology of the DNA-spermine complexes (e.g., extended, bent, toroidal).

-

Measure the dimensions of the condensed structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain atomic-level information on the binding sites and conformational changes of both spermine and DNA upon complex formation.

Materials:

-

High-field NMR spectrometer

-

Isotopically labeled (e.g., ¹³C, ¹⁵N) spermine or DNA for specific experiments

-

NMR tubes

-

Buffer solution (e.g., phosphate buffer in D₂O to minimize the water signal)

Procedure:

-

Sample Preparation:

-

Prepare a solution of DNA (e.g., a specific oligonucleotide) in the NMR buffer.

-

Prepare a stock solution of spermine in the same buffer.

-

-

NMR Titration:

-

Acquire a 1D or 2D NMR spectrum (e.g., ¹H-¹H NOESY or HSQC) of the free DNA.

-

Incrementally add small aliquots of the spermine stock solution to the DNA sample.

-

Acquire an NMR spectrum after each addition.

-

-

Data Acquisition and Processing:

-

Monitor changes in the chemical shifts and intensities of the DNA and spermine resonances as a function of spermine concentration.

-

Process the NMR data using appropriate software.

-

-

Data Analysis:

-

Identify the specific nuclei (and thus atoms) in the DNA and spermine that are perturbed upon binding by analyzing the chemical shift perturbations.

-

Use Nuclear Overhauser Effect (NOE) data from NOESY spectra to determine intermolecular distances and identify close contacts between spermine and DNA, revealing the binding orientation.

-

Analyze changes in coupling constants to infer conformational changes in the DNA backbone and sugar puckers.

-

X-ray Crystallography

Objective: To determine the three-dimensional structure of a spermine-DNA complex at atomic resolution.

Materials:

-

Purified, crystallizable DNA oligonucleotide

-

Spermine

-

Crystallization screening solutions

-

Crystallization plates (e.g., sitting or hanging drop vapor diffusion plates)

-

X-ray diffraction equipment (synchrotron source is often required)

Procedure:

-

Co-crystallization:

-

Prepare a high-concentration solution of the DNA oligonucleotide and spermine in a suitable buffer.

-

Set up crystallization trials by mixing the DNA-spermine solution with a variety of crystallization screening solutions using vapor diffusion methods.

-

Incubate the trials under controlled temperature conditions.

-

-

Crystal Harvesting and Cryo-protection:

-

Once crystals appear, carefully harvest them.

-

Soak the crystals in a cryo-protectant solution to prevent ice formation during data collection.

-

-

X-ray Diffraction Data Collection:

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

Mount the crystal on the X-ray diffractometer.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build an atomic model of the DNA-spermine complex into the electron density map.

-

Refine the model against the diffraction data to obtain a high-resolution structure.

-

Visualizing Spermine-DNA Interactions

Diagrams illustrating key processes and relationships are essential for a comprehensive understanding.

Caption: Experimental workflow for characterizing spermine-DNA interactions.

Caption: Spermine-induced DNA condensation and its role in chromatin organization.

Caption: Spermine facilitates the B-DNA to Z-DNA conformational transition.

Conclusion

The interaction of spermine with DNA is a cornerstone of DNA structural biology, with profound implications for cellular function and the development of novel therapeutic strategies. The electrostatic and specific binding of spermine not only compacts the vast length of the genome but also fine-tunes its local structure, influencing gene expression and maintaining genomic integrity. The detailed experimental protocols and quantitative data presented in this guide offer a robust framework for researchers to further unravel the complexities of these interactions. A deeper understanding of the molecular mechanisms at play will undoubtedly pave the way for innovative approaches in drug design, targeting the intricate interplay between polyamines and nucleic acids for therapeutic benefit.

References

- 1. Polyamine metabolism controls B-to-Z DNA transition to orchestrate DNA sensor cGAS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spermine-DNA interactions: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Ability of spermine to differentiate between DNA sequences--preferential stabilization of A-tracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different binding modes of spermine to A-T and G-C base pairs modulate the bending and stiffening of the DNA double helix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular mechanics of the interactions of spermine with DNA: DNA bending as a result of ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Spatiotemporal dynamics of protamine–DNA condensation revealed by high-speed atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of variation in the structure of spermine on the association with DNA and the induction of DNA conformational changes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Polyamine-induced B-DNA to Z-DNA conformational transition of a plasmid DNA with (dG-dC)n insert - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interhelical Spacing in Liquid Crystalline Spermine and Spermidine-DNA Precipitates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Role of Spermine as a Free Radical Scavenger

Executive Summary

Spermine, a ubiquitous endogenous polyamine, is a critical regulator of numerous cellular processes, including cell growth, differentiation, and the stabilization of nucleic acids.[1][2] Emerging evidence has solidified its role as a significant intracellular antioxidant and a direct scavenger of free radicals.[2][3] Found in millimolar concentrations within the nucleus, spermine is strategically positioned to protect critical macromolecules like DNA from oxidative damage.[2][3][4] Its protective effects are multifaceted, involving the direct neutralization of reactive oxygen species (ROS), chelation of transition metals that catalyze radical formation, and modulation of cellular antioxidant signaling pathways.[4][5] This technical guide synthesizes the current understanding of spermine's antioxidant capabilities, details key experimental methodologies for its evaluation, and presents quantitative data and relevant cellular pathways to provide a foundational resource for research and therapeutic development.

Mechanisms of Antioxidant Action

Spermine mitigates oxidative stress through several distinct, yet complementary, mechanisms. These can be broadly categorized as direct radical scavenging and indirect antioxidant activities.

Direct Free Radical Scavenging

Spermine has been shown to directly interact with and neutralize highly reactive oxygen species, offering a first line of defense against oxidative damage.

-

Hydroxyl Radical (•OH) Scavenging : Spermine is a potent scavenger of the hydroxyl radical, one of the most reactive and damaging ROS in biological systems.[6][7] This direct scavenging activity has been demonstrated to protect DNA from strand breakage and other forms of oxidative damage.[2][3] The proposed mechanism involves the donation of a hydrogen atom from the spermine molecule to the hydroxyl radical, neutralizing it.[2]

-

Singlet Oxygen (¹O₂) Quenching : Studies have also suggested that spermine and its precursor, spermidine, can quench singlet oxygen, another reactive species that can damage cellular components.[7][8]

It is noteworthy that spermine's direct scavenging activity against superoxide radicals (O₂•⁻) appears to be limited or nonexistent at physiological concentrations.[7][9] Instead, it may inhibit the generation of superoxide radicals from sources like stimulated granulocytes.[9]

Indirect Antioxidant Mechanisms

Beyond direct scavenging, spermine contributes to the cellular antioxidant defense network through indirect pathways.

-

Chelation of Transition Metal Ions : The Fenton and Haber-Weiss reactions, major sources of hydroxyl radicals, are catalyzed by redox-active transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[2][4] Spermine's polycationic nature allows it to chelate these metal ions, forming unreactive complexes that prevent them from participating in these ROS-generating reactions.[5][9] This action effectively inhibits the production of destructive hydroxyl radicals.[9]

-

Inhibition of Lipid Peroxidation : Spermine effectively protects cell membranes from lipid peroxidation, a destructive chain reaction initiated by free radicals that can lead to loss of membrane integrity and cell death.[10][11] It has been shown to inhibit lipid peroxidation induced by various pro-oxidant agents in both in vitro and in vivo models.[9][10][11]

-

Modulation of Cellular Signaling Pathways : Spermine can upregulate the body's own antioxidant defenses by activating key signaling pathways. The most well-documented is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12][13] Activation of Nrf2 leads to the transcription of a wide array of antioxidant and cytoprotective genes, enhancing the cell's overall capacity to combat oxidative stress.[5][12]

Caption: Multifaceted antioxidant mechanisms of spermine.

Quantitative Antioxidant Profile

The antioxidant capacity of spermine has been quantified using various in vitro assays. The following tables summarize key findings from multiple studies, offering a comparative overview of its efficacy.

Table 1: Radical Scavenging and Antioxidant Activity of Spermine

| Radical Species/Assay | Concentration | % Inhibition / Activity | Reference |

|---|---|---|---|

| Diphenyl-picryl-hydrazyl (DPPH) | 1 mM | 8.1 ± 1.4% decomposition in 20 min | [14] |

| Hydroxyl Radical (•OH) | 1 mM | >70% inhibition of DMPO-OH adduct | [5][15] |

| Hydroxyl Radical (•OH) | 1.5 mM | Virtually complete elimination of DMPO-OH adduct | [7] |

| Deoxyribose Degradation (•OH) | 0.55 mM (IC₅₀) | 50% inhibition | [4][5] |

| H₂O₂-peroxidase-induced Chemiluminescence | 10 mM | 85.3 ± 1.5% attenuation | [14] |

| Fe³⁺ Reduction | 1 mM | 1.8 ± 0.3 nmol Fe²⁺ produced in 20 min | [14] |

| Singlet Oxygen (¹O₂) | 0.5 - 1 mM | Up to 50% inhibition of TEMPO formation |[7] |

Table 2: Protective Effects of Spermine in Biological Systems

| System / Effect | Treatment / Condition | Result | Reference |

|---|---|---|---|

| DNA Damage (plasmid) | Cu(II)/H₂O₂ system | Maximal inhibition at 1-2 mM spermine | [16] |

| DNA Damage (in solution) | H₂O₂/Ascorbic acid system | Marked reduction of deoxyguanosine oxidation at 0.1 mM | [17] |

| Lipid Peroxidation (brain liposomes) | Fe(III)/Xanthine oxidase | Inhibition of lipid peroxidation | [9] |

| Lipid Peroxidation (rat liver) | CCl₄-induced | Lowered hepatic lipid peroxide levels | [11] |

| Lipid Peroxidation (rat brain) | Quinolinic acid-induced | Inhibition of TBARS production | [10] |

| Macrophage Oxidative Stress | High Glucose/ox-LDL | Reduced ROS and MDA levels | [12] |

| Rat Liver and Spleen Oxidative Stress | Diquat-induced | Reduced MDA content by 23.78% (liver) and 5.75% (spleen) |[1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of spermine's antioxidant properties.

Electron Spin Resonance (ESR) Spectroscopy for Hydroxyl Radical Scavenging

This protocol is adapted from studies demonstrating the direct scavenging of hydroxyl radicals by spermine.[2][7]

-

Objective : To visually and quantitatively assess the reduction of hydroxyl radicals by spermine using a spin trapping agent.

-

Principle : Hydroxyl radicals are highly unstable. The spin trap, 5,5-dimethyl-1-pyrroline N-oxide (DMPO), reacts with •OH to form a stable paramagnetic adduct (DMPO-OH) that produces a characteristic 1:2:2:1 quartet signal detectable by ESR. A reduction in this signal's intensity in the presence of spermine indicates scavenging activity.

-

Methodology :

-

Reagent Preparation : Prepare stock solutions of the Fenton reaction components (e.g., 10 mM H₂O₂, 1 mM FeSO₄), the spin trap (e.g., 1 M DMPO), and the test compound (spermine) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Reaction Mixture : In a small test tube, combine the buffer, DMPO (final concentration ~100 mM), and varying concentrations of spermine.

-

Initiation : Initiate the reaction by adding the Fenton reagents (e.g., final concentrations of 0.2 mM H₂O₂ and 0.04 mM FeSO₄).

-

ESR Measurement : Immediately transfer the reaction mixture into a quartz flat cell or capillary tube and place it in the cavity of the ESR spectrometer.

-

Data Acquisition : Record the ESR spectrum. Typical instrument settings are: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation frequency 100 kHz, modulation amplitude 1 G, sweep width 100 G, and sweep time 60 s.

-

Analysis : Quantify the intensity of the DMPO-OH adduct signal. The scavenging activity is calculated as the percentage decrease in signal intensity in the presence of spermine compared to a control sample without spermine.

-

Caption: Workflow for ESR-based hydroxyl radical scavenging assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Objective : To determine the free radical scavenging activity of spermine by measuring the reduction of the stable DPPH radical.

-

Methodology :

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare various concentrations of spermine in a suitable solvent.

-

In a 96-well microplate or cuvette, mix a fixed volume of the DPPH solution with varying concentrations of spermine. Include a control containing the solvent instead of spermine.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically ~517 nm).

-

The scavenging activity is calculated based on the decrease in absorbance of the DPPH solution, which turns from violet to yellow upon reduction. A known antioxidant like ascorbic acid is used as a positive control.[14]

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

-

Objective : To quantify the extent of lipid peroxidation in a biological sample (e.g., brain homogenate, liposomes) and assess the inhibitory effect of spermine.

-

Methodology :

-

Prepare the biological sample (e.g., tissue homogenate).

-

Induce lipid peroxidation using a pro-oxidant (e.g., Fe²⁺, quinolinic acid).[10] Perform the induction in the presence and absence of various concentrations of spermine.

-

Stop the reaction and add a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA).

-

Heat the mixture (e.g., at 95°C for 60 minutes) to allow the reaction between malondialdehyde (MDA), a major end-product of lipid peroxidation, and TBA to form a pink-colored MDA-TBA adduct.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at ~532 nm.

-

Quantify the amount of TBARS (expressed as MDA equivalents) using a standard curve of MDA. The inhibitory effect of spermine is determined by comparing the TBARS levels in spermine-treated samples to the untreated (control) samples.

-

Signaling Pathways and Cellular Effects

Activation of the Nrf2 Antioxidant Response Pathway

Spermine is not just a passive scavenger but also an active modulator of the cell's endogenous antioxidant machinery. It has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant defenses.[12][13]

-

Mechanism of Activation : While the precise mechanism is still under investigation, proposed pathways include:

-

Indirect Activation : Spermine's metabolic breakdown can produce reactive aldehydes like acrolein, which can modify sulfhydryl groups on Keap1, the cytosolic repressor of Nrf2. This modification leads to a conformational change in Keap1, causing it to release Nrf2.[5]

-

Direct Modulation : Spermine may also influence upstream signaling kinases that regulate the Nrf2-Keap1 interaction.

-

-

Downstream Effects : Once activated, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This upregulates the expression of a battery of Phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.[5][12][13]

Caption: Activation of the Nrf2 antioxidant pathway by spermine.

Implications for Drug Development

The multifaceted antioxidant properties of spermine make it and its derivatives attractive candidates for developing novel therapeutics targeting diseases with an underlying oxidative stress component.

-

Therapeutic Potential : The ability to directly scavenge ROS, particularly the highly damaging hydroxyl radical, and to simultaneously bolster endogenous antioxidant defenses via the Nrf2 pathway suggests potential applications in neurodegenerative diseases (e.g., Parkinson's, Alzheimer's), cardiovascular disorders (e.g., atherosclerosis), and chronic inflammatory conditions.[12]

-

Future Directions : Research is focused on developing synthetic spermine analogues with enhanced stability, improved bioavailability, and greater antioxidant efficacy. By modifying the polyamine backbone, it may be possible to fine-tune the radical scavenging and Nrf2-activating properties to create targeted therapies for specific oxidative stress-related pathologies.

Conclusion

Spermine is a potent, endogenous antioxidant that plays a vital role in cellular defense against free radicals. Its function extends beyond simple charge neutralization to include direct scavenging of hydroxyl radicals, chelation of pro-oxidant metals, and the activation of critical antioxidant signaling pathways like Nrf2. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for professionals in research and drug development, highlighting the significant therapeutic potential of harnessing the antioxidant power of spermine and its analogues.

References

- 1. New insights into the role of spermine in enhancing the antioxidant capacity of rat spleen and liver under oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The natural polyamine spermine functions directly as a free radical scavenger - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The natural polyamine spermine functions directly as a free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Free radical scavenging action of the natural polyamine spermine in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxyl radical scavenging and singlet oxygen quenching properties of polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Spermine: an anti-oxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polyamines reduces lipid peroxidation induced by different pro-oxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyamine lowered the hepatic lipid peroxide level in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exogenous spermine inhibits high glucose/oxidized LDL-induced oxidative stress and macrophage pyroptosis by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Anti-oxidant activity of spermine and spermidine re-evaluated with oxidizing systems involving iron and copper ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. pnas.org [pnas.org]

- 17. Protective effect of spermine on DNA exposed to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological pH Behavior of Spermine Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine, a ubiquitous polyamine, plays a critical role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1] As a polycationic molecule, its physiological activity is intrinsically linked to its protonation state, which is dictated by the surrounding pH.[2] At physiological pH (typically around 7.4), spermine is highly charged, enabling it to interact with negatively charged macromolecules such as DNA, RNA, and proteins.[2][3] This guide provides an in-depth technical overview of the pH-dependent behavior of spermine dihydrate, focusing on its protonation constants, experimental determination, and its implications in biological signaling pathways, offering valuable insights for researchers in drug development and molecular biology.

Data Presentation: Protonation Constants of Spermine